molecular formula C16H14ClN3 B3164152 8-Chloro-2-m-tolyl-6,7-dihydro-5H-cyclopenta[d]-pyrazolo[1,5-a]pyrimidine CAS No. 889939-52-0

8-Chloro-2-m-tolyl-6,7-dihydro-5H-cyclopenta[d]-pyrazolo[1,5-a]pyrimidine

Cat. No.: B3164152
CAS No.: 889939-52-0
M. Wt: 283.75 g/mol
InChI Key: LOEVTARPTCCVCY-UHFFFAOYSA-N
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Description

8-Chloro-2-m-tolyl-6,7-dihydro-5H-cyclopenta[d]-pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by a fused ring system that includes a pyrazolo[1,5-a]pyrimidine core, which is known for its diverse pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-2-m-tolyl-6,7-dihydro-5H-cyclopenta[d]-pyrazolo[1,5-a]pyrimidine typically involves multicomponent reactions. One common method includes the condensation of malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine in the presence of alkylating agents and triethylamine . This reaction proceeds through a series of steps including the formation of cyanothioacetamide, Knoevenagel condensation, Stork alkylation, and intramolecular cyclotransamination, ultimately leading to the desired bicyclic structure .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, solvent, and catalyst concentrations to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

8-Chloro-2-m-tolyl-6,7-dihydro-5H-cyclopenta[d]-pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the parent compound, which can be further explored for their potential biological activities.

Mechanism of Action

The mechanism of action of 8-Chloro-2-m-tolyl-6,7-dihydro-5H-cyclopenta[d]-pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets such as protein kinases. It acts by inhibiting the activity of these enzymes, thereby modulating various cellular pathways involved in cell proliferation, apoptosis, and inflammation . The exact molecular pathways and targets can vary depending on the specific biological context and the derivatives of the compound being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Chloro-2-m-tolyl-6,7-dihydro-5H-cyclopenta[d]-pyrazolo[1,5-a]pyrimidine is unique due to its fused pyrazolo[1,5-a]pyrimidine ring system, which imparts distinct pharmacological properties. This structural feature allows for diverse chemical modifications and the exploration of various biological activities, making it a valuable compound in medicinal chemistry research.

Properties

IUPAC Name

2-chloro-11-(3-methylphenyl)-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-2,7,9,11-tetraene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3/c1-10-4-2-5-11(8-10)14-9-15-18-13-7-3-6-12(13)16(17)20(15)19-14/h2,4-5,8-9H,3,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOEVTARPTCCVCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN3C(=C2)N=C4CCCC4=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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